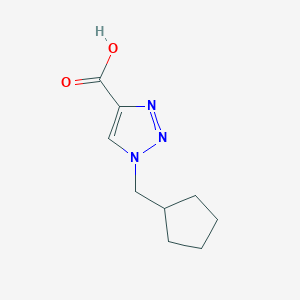
1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopentylmethyl group, a 1H-1,2,3-triazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopentylmethyl group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1H-1,2,3-triazole ring, a five-membered ring containing two nitrogen atoms and three carbon atoms. The cyclopentylmethyl group is a cyclopentane ring with a methyl group attached. The carboxylic acid group contains a carbon double-bonded to an oxygen atom and also bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The triazole ring might be involved in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopentylmethyl group could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Green Chemistry Solvent Replacement
1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: can be used as a green chemical solvent, potentially replacing more hazardous petrochemical solvents. This aligns with the principles of green chemistry, which aim to reduce environmental pollution and the chemical-related hazardous impact on human health .
Organic Synthesis
In organic chemistry, this compound could serve as an eco-friendly solvent. Its unique properties may enhance reactions such as organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions due to its stability and low toxicity .
Pharmaceutical Industry Applications
The compound’s potential as a solvent in the pharmaceutical industry is significant. It could be used in the synthesis of active pharmaceutical ingredients (APIs), where its low toxicity and high boiling point make it an attractive alternative to traditional solvents .
Biomass Conversion and Biorefinery
As a green solvent, 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid could play a role in biomass conversion processes and biorefineries. Its use could lead to more sustainable practices in the conversion of biomass into valuable chemicals .
Catalysis
The compound may be used in catalytic processes, particularly those requiring a stable and non-reactive solvent environment. Its properties could facilitate various catalytic reactions, leading to more efficient and cleaner production methods .
Azeotropic Distillation
In processes that require the azeotropic removal of water, such as glycerol acetalization, this compound could be used as the solvent medium. Its ability to form a positive azeotrope with water makes it suitable for such applications .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(cyclopentylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOSFPMZRCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



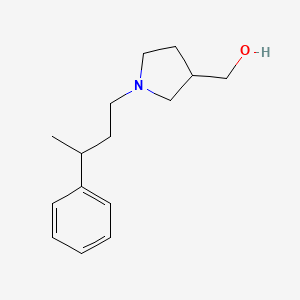
![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
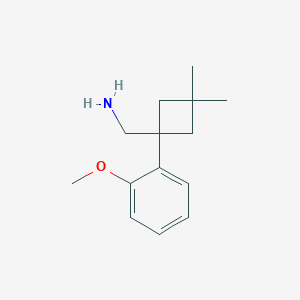
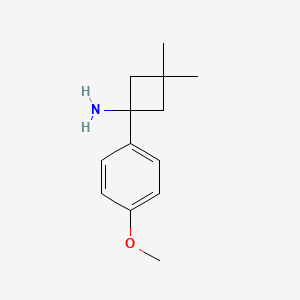
![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
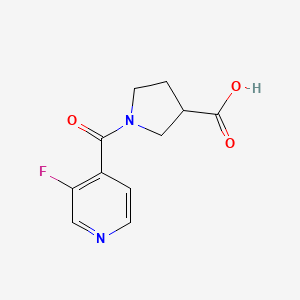


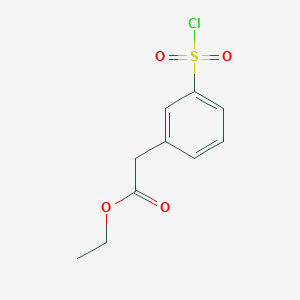
![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)